![molecular formula C19H24O2 B12624192 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-59-1](/img/structure/B12624192.png)
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C19H24O2 It is a complex molecule that features a naphthalene ring substituted with a cyclohexyl group, which is further modified with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves multiple steps. One common approach is to start with the naphthalene ring and introduce the cyclohexyl group through a Friedel-Crafts alkylation reaction. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.
Substitution: The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-cyclohexen-1-ol: A simpler compound with a cyclohexyl group and a hydroxyl group.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
922165-59-1 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C19H24O2/c1-21-14-19(11-5-2-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)20/h3-4,7-10,20H,2,5-6,11-14H2,1H3 |
InChI Key |
PAOJMZHBCORCIO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)
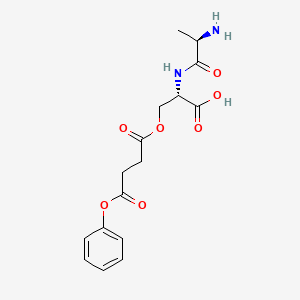
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
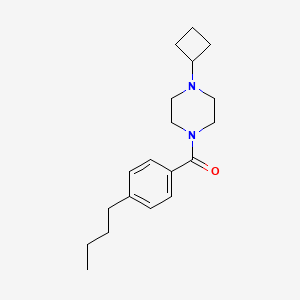
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
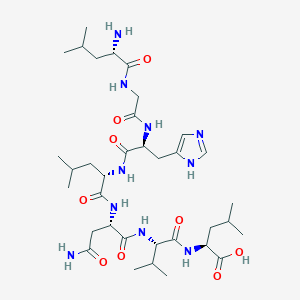
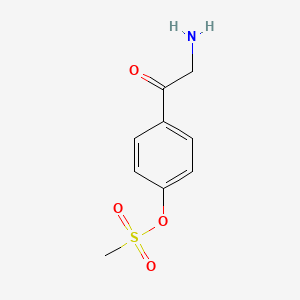
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
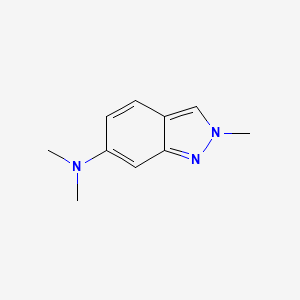
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
